molecular formula C15H15FN6O2S B6542396 1-(2-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021263-65-9

1-(2-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No. B6542396
CAS RN: 1021263-65-9
M. Wt: 362.4 g/mol
InChI Key: ZGKPIHIFSUTDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine, also known as 2-F-PZP, is a heterocyclic compound composed of a 1-fluorobenzenesulfonyl group and a 4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl group linked by a piperazine moiety. This compound has a wide range of applications in scientific research and has been studied for its potential as a therapeutic agent.

Scientific Research Applications

1-(2-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been studied for its potential as a therapeutic agent. It has been found to possess anti-inflammatory, anti-convulsant, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, 1-(2-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been studied for its ability to inhibit the growth of certain bacteria and fungi.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors involved in inflammation, convulsions, and tumor growth. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
1-(2-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, convulsions, and tumor growth. It has also been found to reduce oxidative stress and protect cells from oxidative damage. Additionally, 1-(2-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been found to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

1-(2-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be purified by recrystallization or chromatography. Additionally, it is relatively stable and has a low toxicity. However, it is important to note that 1-(2-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is not approved for human or animal use and should only be used in laboratory experiments.

Future Directions

The potential applications of 1-(2-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine are vast and varied. Further research is needed to explore its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to explore its potential as an antimicrobial agent. Furthermore, research is needed to explore its potential to inhibit the growth of cancer cells. Finally, research is needed to explore its ability to act as an antioxidant and scavenge free radicals.

Synthesis Methods

The synthesis of 1-(2-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a multi-step process that involves the use of both organic and inorganic chemicals. The first step involves the reaction of 1-fluorobenzenesulfonyl chloride with 1-amino-4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl piperazine in an aqueous solution of sodium hydroxide. This reaction produces the desired 1-(2-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine. The product can then be purified by recrystallization or chromatography.

properties

IUPAC Name

6-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O2S/c16-12-3-1-2-4-13(12)25(23,24)21-9-7-20(8-10-21)15-6-5-14-18-17-11-22(14)19-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKPIHIFSUTDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

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